tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate
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Overview
Description
tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a hydroxyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method includes the reaction of tert-butyl carbamate with 3-bromo-2-hydroxy-2-methylpropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Major Products:
- Substitution reactions yield products where the bromine atom is replaced by the nucleophile.
- Oxidation reactions yield carbonyl-containing compounds.
- Reduction reactions yield amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Potential use in the development of enzyme inhibitors or as a probe in biochemical studies.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate is largely dependent on its chemical reactivity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The carbamate group can undergo hydrolysis to release carbon dioxide and the corresponding amine, which can further react with other molecules.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the bromine and hydroxyl groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a different substitution pattern on the carbon chain.
tert-Butyl (4-bromobutyl)carbamate: Similar structure but with a different carbon chain length.
Uniqueness:
- The presence of both a bromine atom and a hydroxyl group in tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications.
- The combination of these functional groups provides unique reactivity patterns that can be exploited in the synthesis of complex molecules.
Properties
Molecular Formula |
C9H18BrNO3 |
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Molecular Weight |
268.15 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H18BrNO3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
UGXKUKIKYIRUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CBr)O |
Origin of Product |
United States |
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